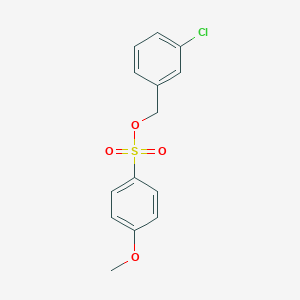![molecular formula C7H12N2OSi B14262173 2-[(Trimethylsilyl)oxy]pyrazine CAS No. 138962-97-7](/img/structure/B14262173.png)
2-[(Trimethylsilyl)oxy]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethylsilyl)oxy]pyrazine is an organic compound that features a pyrazine ring substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trimethylsilyl)oxy]pyrazine typically involves the reaction of pyrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Pyrazine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(Trimethylsilyl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form silanols.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenation reagents or nucleophiles can be employed.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-[(Trimethylsilyl)oxy]pyrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyrazine derivatives.
Biology: Potential use in the study of biological systems due to its structural similarity to biologically active pyrazine compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Trimethylsilyl)oxy]pyrazine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Specific pathways and targets would depend on the context of its application, such as antimicrobial or anticancer mechanisms.
Comparación Con Compuestos Similares
2-[(Trimethylsilyl)oxy]pyridine: Similar structure but with a pyridine ring.
2-[(Trimethylsilyl)oxy]benzene: Similar structure but with a benzene ring.
Uniqueness: 2-[(Trimethylsilyl)oxy]pyrazine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine or benzene derivatives
Propiedades
Número CAS |
138962-97-7 |
|---|---|
Fórmula molecular |
C7H12N2OSi |
Peso molecular |
168.27 g/mol |
Nombre IUPAC |
trimethyl(pyrazin-2-yloxy)silane |
InChI |
InChI=1S/C7H12N2OSi/c1-11(2,3)10-7-6-8-4-5-9-7/h4-6H,1-3H3 |
Clave InChI |
AYRVOEMESAZXHD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
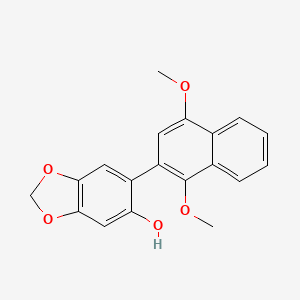

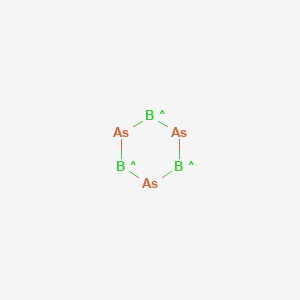
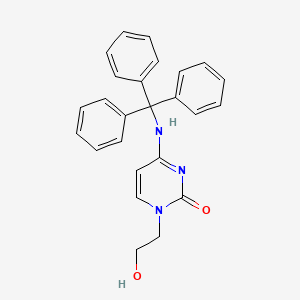
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
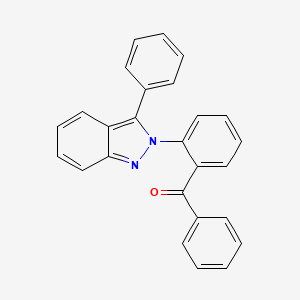
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)

![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)

